Vinleurosine sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

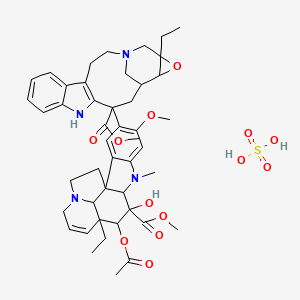

methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H56N4O9.H2O4S/c1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45;1-5(2,3)4/h10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREMAKNOJRHDJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H58N4O13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

907.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Vinleurosine Sulfate from Catharanthus roseus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of vinleurosine (B1683062) sulfate (B86663), a dimeric terpenoid indole (B1671886) alkaloid (TIA) from the medicinal plant Catharanthus roseus. While often overshadowed by its more clinically prominent counterparts, vinblastine (B1199706) and vincristine (B1662923), vinleurosine is a significant constituent of the plant's complex alkaloid profile. This document details the historical context of its discovery by the pioneering research group at Eli Lilly, delineates its position within the intricate TIA biosynthetic pathway, and presents detailed experimental protocols for its extraction, isolation, and conversion to the sulfate salt. Quantitative data on alkaloid yields are summarized, and key experimental workflows and biosynthetic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Vinca (B1221190) Alkaloids and the Discovery of Vinleurosine

The story of the vinca alkaloids is a landmark in the history of natural product drug discovery. In the mid-20th century, researchers at Eli Lilly, led by Dr. Gordon H. Svoboda, undertook a systematic investigation of the alkaloids present in Catharanthus roseus (formerly Vinca rosea). This work, initially spurred by the plant's use in traditional medicine, led to the isolation of a wealth of structurally complex and biologically active compounds.

While the primary focus of this research soon shifted to the potent anti-cancer agents vinblastine and vincristine, the meticulous fractionation and characterization of the plant's extracts revealed a host of other related alkaloids. Among these was leurosine, later also referred to as vinleurosine. Svoboda and his team first reported the isolation of leurosine in the late 1950s.[1] Their work involved developing novel "selective" or "differential" extraction techniques to separate the complex mixture of alkaloids.[1] This pioneering research laid the groundwork for the subsequent large-scale production of vinca alkaloids for therapeutic use.

Biosynthesis of Vinleurosine

Vinleurosine, like other dimeric vinca alkaloids, is derived from the coupling of two monomeric indole alkaloids: catharanthine (B190766) and vindoline. The biosynthesis is a complex, multi-step process involving numerous enzymes and cellular compartments.

The key intermediate in the formation of the dimeric alkaloids is α-3',4'-anhydrovinblastine, which is formed through the peroxidase-mediated coupling of catharanthine and vindoline.[2][3] From anhydrovinblastine (B1203243), the biosynthetic pathway is thought to diverge. While the precise enzymatic machinery is not as well-elucidated as that for vinblastine and vincristine, it is understood that vinleurosine is an epoxide derivative of anhydrovinblastine.[4]

The following Graphviz diagram illustrates the pivotal steps in the biosynthesis of vinleurosine from its monomeric precursors.

Quantitative Data

The concentration of vinleurosine in Catharanthus roseus is significantly lower than that of its precursors, catharanthine and vindoline, and is also generally less abundant than vinblastine. The yield can vary depending on the plant cultivar, geographical location, and extraction methodology.

| Alkaloid | Plant Part | Extraction Method | Yield | Reference |

| Total Alkaloids | Leaves | Methanolic Extraction | ~2-3% of dry weight | |

| Catharanthine | Leaves | Acidic Aqueous Extraction | 0.075% of dry weight | |

| Vindoline | Leaves | Acidic Aqueous Extraction | 0.5% of dry weight | |

| Vinleurosine | Aerial Parts | Not specified | Detected and quantified via LC-MS | [5][6] |

| Vinblastine | Leaves | Not specified | 0.00025% of dry weight | |

| Vincristine | Leaves | Not specified | 0.0005% of dry weight | [7] |

Experimental Protocols

The following protocols are synthesized from established methods for the isolation of vinca alkaloids, with specific emphasis on the separation of vinleurosine.

Extraction of Total Alkaloids from Catharanthus roseus

This procedure is adapted from the methodologies developed by Svoboda and further refined in subsequent patents and publications.[1][6]

Materials and Reagents:

-

Dried, powdered leaves of Catharanthus roseus

-

Sulfuric acid, ethanolic solution (2%)

-

Ammonia (B1221849) solution

-

Deactivated aluminum oxide (Alumina)

-

Anhydrous sodium sulfate

Procedure:

-

Extraction: Macerate 1 kg of dried, powdered C. roseus leaves with 5 L of neutral aqueous methanol (80%) for 48 hours at room temperature.

-

Filtration and Concentration: Filter the extract and concentrate under reduced pressure to remove the methanol, yielding a viscous aqueous residue.

-

Acidification and Defatting: Acidify the aqueous concentrate with 2% sulfuric acid to a pH of 2-3. Extract the acidic solution with dichloromethane to remove non-alkaloidal compounds. Discard the organic layer.

-

Basification and Extraction: Adjust the pH of the aqueous phase to 8-9 with ammonia solution. Extract the alkaline solution exhaustively with dichloromethane (3 x 2 L).

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure to yield the total crude alkaloid mixture.

Chromatographic Isolation of Vinleurosine

This protocol is based on the selective separation method described in German patent DE2124023A1.[6]

Materials and Reagents:

-

Crude alkaloid mixture

-

Deactivated aluminum oxide (Brockmann Grade III-IV)

-

Methylene (B1212753) chloride

-

Chloroform

-

Ethanol

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Dragendorff's reagent for visualization

Procedure:

-

Column Preparation: Prepare a chromatography column with deactivated aluminum oxide, slurried in a mixture of methylene chloride and chloroform (2:1).

-

Sample Loading: Dissolve the crude alkaloid mixture in a minimal volume of the eluting solvent and load it onto the column.

-

Elution: Elute the column with a gradient of methylene chloride and chloroform. The initial fractions will contain less polar alkaloids.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Vinblastine and vinleurosine will co-elute in the earlier fractions, followed by vincristine.

-

Separation of Vinblastine and Vinleurosine: The fractions containing both vinblastine and vinleurosine can be further purified by preparative TLC or HPLC to yield pure vinleurosine.

Preparation of Vinleurosine Sulfate

This procedure is adapted from methods for preparing sulfate salts of related vinca alkaloids.[8]

Materials and Reagents:

-

Purified vinleurosine base

-

Anhydrous ethanol

-

2% (v/v) sulfuric acid in anhydrous ethanol

Procedure:

-

Dissolution: Dissolve the purified vinleurosine base in a minimal amount of anhydrous ethanol at room temperature.

-

Acidification: Slowly add the 2% ethanolic sulfuric acid dropwise with stirring until the pH of the solution reaches approximately 4.0.

-

Crystallization: Allow the solution to stand at 4°C for 16-24 hours to facilitate the crystallization of this compound.

-

Harvesting: Collect the crystalline product by filtration, wash with a small amount of cold anhydrous ethanol, and dry under vacuum.

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Conclusion

This compound, while one of the less abundant dimeric alkaloids in Catharanthus roseus, represents an important component of the plant's complex chemical arsenal. Its discovery was a direct result of the systematic and innovative extraction methodologies developed by early pioneers in the field. Understanding the biosynthesis and isolation of vinleurosine not only provides valuable insights into the metabolic pathways of C. roseus but also offers a template for the discovery and purification of other minor, yet potentially bioactive, natural products. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers continuing to explore the rich pharmacological potential of this remarkable medicinal plant.

References

- 1. princeton.edu [princeton.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Concise synthesis of anhydrovinblastine from leurosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DE2124023A1 - Process for the selective extraction of vinblastine, vinleurosine and vincristine or their salts - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. US4259242A - Method of preparing vindesine sulfate - Google Patents [patents.google.com]

Physicochemical Properties of Vinleurosine Sulfate: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. This technical guide provides a comprehensive overview of the core physicochemical properties of Vinleurosine sulfate (B86663), an antineoplastic vinca (B1221190) alkaloid.

Vinleurosine sulfate, a dimeric indole (B1671886) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a key compound in cancer research due to its antimitotic activity.[1][2] Its efficacy and behavior in experimental settings are intrinsically linked to its physical and chemical characteristics. This guide summarizes key quantitative data, outlines detailed experimental protocols for their determination, and provides visual representations of its mechanism of action and experimental workflows.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. It is important to note that while data for this compound is provided where available, some properties are extrapolated from the closely related and more extensively studied vinca alkaloid, Vincristine sulfate.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Leurosine sulfate |

| CAS Number | 54081-68-4[3] |

| Molecular Formula | C₄₆H₅₆N₄O₉ · H₂SO₄[3] |

| Molecular Weight | 907.04 g/mol [3] |

| Appearance | White to light yellow or brown powder.[2] |

Table 1: General Identifiers for this compound.

| Property | Value | Notes |

| Melting Point | Approx. 273-281 °C | Data for the closely related Vincristine sulfate.[4] Pure Vinleurosine base has a reported melting point of 211-216 °C.[5] |

| Solubility | ||

| Water | Freely soluble | Qualitative data for Vincristine sulfate.[6][7] Quantitative data for Vincristine sulfate is reported as ≥10 mg/mL[8] and 50 mg/mL.[4] |

| DMSO | Soluble | Quantitative data for the related Vincristine sulfate is approximately 5 mg/mL.[9] |

| Ethanol | Slightly soluble | Qualitative data for Vincristine sulfate.[6][7] |

| Methanol | Soluble | Quantitative data for the related Vincristine sulfate is 20 mg/mL.[4] |

| pKa | Not explicitly found for Vinleurosine. | Vinca alkaloids are generally considered to be weak bases. |

| Stability | Relatively stable in aqueous solution at or below room temperature.[10] | Studies on the related Vinblastine (B1199706) sulfate show a half-life (t₉₀) of 150 days at 25°C and 16.6 days at 37°C in aqueous solution.[10][11] Degradation is influenced by pH and light.[11] |

Table 2: Physicochemical Data for this compound.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for reproducible research. The following sections detail standardized experimental protocols that can be adapted for this compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

Principle: A supersaturated solution of the compound is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Methodology:

-

Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, DMSO, ethanol) in a sealed, inert container (e.g., glass vial).

-

Equilibration: Agitate the container at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a chemically inert filter (e.g., PTFE).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL).

Fig. 1: Workflow for Solubility Determination.

Melting Point Determination

The melting point provides an indication of the purity of a crystalline solid.

Principle: The temperature at which a solid transitions to a liquid is measured. Pure compounds typically have a sharp melting range, while impurities broaden and depress the melting point.

Methodology:

-

Sample Preparation: Place a small amount of dry this compound powder into a capillary tube, ensuring it is well-packed.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample at a controlled rate. A rapid initial heating can be used to approximate the melting point, followed by a slower rate (e.g., 1-2°C per minute) near the expected melting point for an accurate determination.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). The melting point is reported as this range.

Stability Assessment (Stability-Indicating HPLC Method)

A stability-indicating HPLC method is crucial for determining the degradation profile of a drug substance under various stress conditions.

Principle: The method must be able to separate the intact drug from its degradation products, allowing for the accurate quantification of the remaining drug over time.

Methodology:

-

Solution Preparation: Prepare solutions of this compound in relevant media (e.g., aqueous buffers of different pH values).

-

Stress Conditions: Subject the solutions to various stress conditions, including:

-

Acidic and Basic Hydrolysis: Incubate solutions in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at a controlled temperature.

-

Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Store the solution at elevated temperatures (e.g., 60°C).

-

Photostability: Expose the solution to UV and visible light.

-

-

Time-Point Analysis: At specified time intervals, withdraw aliquots of the stressed solutions, neutralize if necessary, and dilute to an appropriate concentration.

-

HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method typically involves a C18 reversed-phase column and a gradient elution with a mobile phase consisting of a buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector at a wavelength where this compound has significant absorbance.

-

Data Analysis: Quantify the peak area of the intact this compound and any degradation products. The degradation kinetics can be determined by plotting the concentration of the remaining drug against time.

Mechanism of Action: Signaling Pathway

This compound, like other vinca alkaloids, exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division. This leads to mitotic arrest and subsequent apoptosis (programmed cell death).

The key steps in the signaling pathway are:

-

Tubulin Binding: this compound binds to β-tubulin, a subunit of microtubules.[12]

-

Inhibition of Polymerization: This binding inhibits the polymerization of tubulin into microtubules, disrupting the formation of the mitotic spindle.[13][14]

-

Mitotic Arrest: The failure of proper mitotic spindle formation activates the Spindle Assembly Checkpoint (SAC), leading to an arrest of the cell cycle in the M-phase (mitosis).[15][16]

-

Downstream Signaling: Prolonged mitotic arrest triggers a cascade of downstream events, including the activation of c-Jun N-terminal kinase (JNK) and the downregulation of the anti-apoptotic protein Mcl-1.[17]

-

Apoptosis: The culmination of these events is the induction of apoptosis, leading to the death of the cancer cell.[18]

Fig. 2: Signaling Pathway of this compound.

This technical guide provides a foundational understanding of the physicochemical properties of this compound for research applications. Adherence to standardized experimental protocols will ensure the generation of high-quality, reproducible data, which is essential for advancing cancer research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. scbt.com [scbt.com]

- 4. Vincristine Sulfate - LKT Labs [lktlabs.com]

- 5. Vincristine | C46H56N4O10 | CID 5978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.niaid.nih.gov [rsc.niaid.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Vincristine Sulfate | C46H58N4O14S | CID 249332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Studies on the stability of vinblastine sulfate in aqueous solution. | Semantic Scholar [semanticscholar.org]

- 11. Studies on the stability of vinblastine sulfate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of inhibition of cell proliferation by Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. uh-ir.tdl.org [uh-ir.tdl.org]

- 16. Drp1 modulates mitochondrial stress responses to mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Vinca alkaloids cause aberrant ROS-mediated JNK activation, Mcl-1 downregulation, DNA damage, mitochondrial dysfunction, and apoptosis in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Targeting the Mitotic Catastrophe Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Vinleurosine Sulfate: An In-Depth Technical Guide on its Mechanism of Action on Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinleurosine (B1683062) sulfate (B86663), a vinca (B1221190) alkaloid derived from Catharanthus roseus, is a potent antimitotic agent that exerts its cytotoxic effects by disrupting the dynamic instability of microtubules. This technical guide provides a comprehensive overview of the molecular mechanism of action of vinleurosine sulfate, drawing upon the well-established activities of the vinca alkaloid class of compounds. While specific quantitative data for this compound are limited in publicly available literature, this document outlines the presumptive mechanism, details the necessary experimental protocols to elucidate its precise activity, and presents comparative data for other notable vinca alkaloids to provide a contextual framework. The guide includes detailed methodologies for key in vitro and cell-based assays, and visualizes the core signaling pathways and experimental workflows using Graphviz diagrams.

Core Mechanism of Action: Disruption of Microtubule Dynamics

Like other vinca alkaloids, this compound's primary cellular target is tubulin, the heterodimeric protein composed of α- and β-tubulin subunits that polymerizes to form microtubules. Microtubules are essential cytoskeletal polymers that are critical for a multitude of cellular functions, most notably the formation of the mitotic spindle during cell division.

The mechanism of action can be summarized in the following key steps:

-

Binding to Tubulin: this compound binds to the β-tubulin subunit at a specific site known as the "vinca domain." This binding site is distinct from those of other microtubule-targeting agents like taxanes and colchicine.[1] The binding of vinca alkaloids to tubulin can induce a conformational change in the protein.[2]

-

Inhibition of Tubulin Polymerization: At high concentrations, this compound, like other vinca alkaloids, inhibits the polymerization of tubulin into microtubules.[3] This leads to a decrease in the overall microtubule polymer mass within the cell.

-

Suppression of Microtubule Dynamics: At lower, more clinically relevant concentrations, the primary effect of this compound is the suppression of microtubule dynamic instability.[4] This phenomenon is characterized by four key parameters:

-

Growth Rate: The speed at which tubulin dimers are added to the microtubule plus-end.

-

Shortening Rate: The speed at which tubulin dimers are lost from the microtubule plus-end.

-

Catastrophe Frequency: The frequency of transition from a state of growth or pause to shortening.

-

Rescue Frequency: The frequency of transition from a state of shortening to growth or pause.

This compound is expected to suppress both the growth and shortening rates and decrease the catastrophe frequency, leading to an overall "kinetic stabilization" of the microtubules, where they spend more time in a paused state.[4][5]

-

-

Mitotic Arrest: The suppression of microtubule dynamics disrupts the proper formation and function of the mitotic spindle. This activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle in metaphase until all chromosomes are correctly attached to the spindle microtubules.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers downstream signaling pathways that ultimately lead to programmed cell death, or apoptosis.

Signaling Pathway for Vinca Alkaloid-Induced Apoptosis

The disruption of microtubule dynamics by vinca alkaloids initiates a cascade of signaling events culminating in apoptosis. A key pathway involves the activation of c-Jun N-terminal kinase (JNK), which can phosphorylate and inactivate anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL) and activate pro-apoptotic members.[6][7][8] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of the caspase cascade.[9]

Quantitative Data on the Effects of Vinca Alkaloids

Table 1: Comparative IC50 Values for Inhibition of Tubulin Polymerization

| Vinca Alkaloid | IC50 (µM) for Tubulin Polymerization Inhibition | Reference(s) |

| Vinblastine | 0.54 | [10] |

| Vinorelbine (B1196246) | 0.80 | [10] |

| Vinflunine (B192657) | 1.2 | [10] |

| This compound | Data not available |

Table 2: Comparative Effects of Vinblastine on Microtubule Dynamic Instability in Live Cells

| Parameter | Control | 32 nM Vinblastine | Reference(s) |

| Growth Rate (µm/min) | 12.4 ± 3.1 | 7.3 ± 2.5 | [4] |

| Shortening Rate (µm/min) | 17.3 ± 4.2 | 7.1 ± 2.9 | [4] |

| Catastrophe Frequency (events/s) | 0.016 | 0.005 | [4] |

| Time in Pause (%) | 29 | 67 | [4] |

| Dynamicity (µm/min) | 8.8 | 2.2 | [4] |

Table 3: Comparative Tubulin Binding Affinities of Vinca Alkaloids

| Vinca Alkaloid | Overall Affinity (K1K2) | Reference(s) |

| Vincristine | Highest | [2] |

| Vinblastine | Intermediate | [2] |

| Vinorelbine | Lowest | [2] |

| This compound | Data not available |

Note: The affinity of the drug for tubulin heterodimers (K1) was found to be identical for vincristine, vinblastine, and vinorelbine. The differences in overall affinity are attributed to the affinity of the liganded heterodimers for spiral polymers (K2).[2]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound on microtubule dynamics.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in turbidity.

Workflow for Tubulin Polymerization Assay

Materials:

-

Lyophilized tubulin (>99% pure, e.g., from bovine brain)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP stock solution (100 mM in water)

-

Glycerol

-

This compound

-

Positive control (e.g., Vinblastine, Nocodazole)

-

Vehicle control (e.g., DMSO)

-

96-well clear, flat-bottom microplate

-

Temperature-controlled microplate reader

Procedure:

-

Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 3-5 mg/mL. Keep on ice.

-

Prepare serial dilutions of this compound in GTB.

-

In a pre-warmed (37°C) 96-well plate, add the this compound dilutions, vehicle control, and positive control to respective wells.

-

On ice, prepare the tubulin polymerization mix by adding GTP (final concentration 1 mM) and glycerol (final concentration 10%) to the tubulin solution.

-

Initiate the polymerization reaction by adding the cold tubulin polymerization mix to each well of the pre-warmed plate.

-

Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 60 seconds for 60-90 minutes at 37°C.[11]

Data Analysis:

-

Plot the absorbance at 340 nm versus time for each concentration.

-

Determine the maximum rate of polymerization (Vmax) from the slope of the linear phase of the curve.

-

Calculate the percentage of inhibition of tubulin polymerization for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Live-Cell Imaging of Microtubule Dynamics

This assay allows for the direct visualization and quantification of the effects of this compound on the dynamic instability of individual microtubules in living cells.

Workflow for Live-Cell Imaging of Microtubule Dynamics

Materials:

-

Adherent cell line (e.g., HeLa, U2OS)

-

Glass-bottom imaging dishes

-

Transfection reagent

-

Plasmid encoding a fluorescently tagged microtubule marker (e.g., GFP-α-tubulin or GFP-EB3)

-

Live-cell imaging microscope with environmental control (37°C, 5% CO₂)

-

This compound

-

Vehicle control (e.g., DMSO)

Procedure:

-

Seed cells on glass-bottom imaging dishes.

-

Transfect cells with a plasmid encoding a fluorescent microtubule marker.

-

Allow cells to express the fluorescent protein for 24-48 hours.

-

Replace the culture medium with imaging medium containing various concentrations of this compound or vehicle control.

-

Place the dish on the stage of the live-cell imaging microscope.

-

Acquire time-lapse images of individual microtubules at a high frame rate (e.g., one frame every 2-5 seconds) for a duration of 5-10 minutes.[12]

Data Analysis:

-

Generate kymographs (space-time plots) from the time-lapse image series for individual microtubules.

-

From the kymographs, measure the slopes of the lines corresponding to microtubule growth and shortening to determine the respective rates.

-

Identify and count the number of transitions from growth/pause to shortening (catastrophes) and from shortening to growth/pause (rescues).

-

Calculate the frequencies of catastrophe and rescue events.

-

Compare the dynamic instability parameters between this compound-treated and control cells.

Conclusion

This compound is a vinca alkaloid that is presumed to act as a potent antimitotic agent by disrupting microtubule dynamics. Its mechanism of action involves binding to β-tubulin, inhibiting tubulin polymerization at high concentrations, and suppressing the dynamic instability of microtubules at lower concentrations. This leads to mitotic arrest and the induction of apoptosis. While specific quantitative data for this compound are scarce, the experimental protocols detailed in this guide provide a robust framework for its comprehensive characterization. Further research is warranted to elucidate the precise binding kinetics and the specific effects of this compound on the parameters of microtubule dynamics, which will be crucial for its potential development as a chemotherapeutic agent.

References

- 1. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vincristine activates c-Jun N-terminal kinase in chronic lymphocytic leukaemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JNK suppresses apoptosis via phosphorylation of the proapoptotic Bcl-2 family protein BAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Vincristine induced apoptosis in acute lymphoblastic leukaemia cells: a mitochondrial controlled pathway regulated by reactive oxygen species? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel actions of the antitumor drugs vinflunine and vinorelbine on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 12. benchchem.com [benchchem.com]

Induction of Apoptotic Pathways by Vinleurosine Sulfate in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Vinleurosine (B1683062) sulfate (B86663) is a vinca (B1221190) alkaloid, and its mechanism of action is presumed to be similar to other well-studied vinca alkaloids like vincristine (B1662923) and vinblastine.[1][2][3][4][5] Much of the detailed molecular data presented in this guide is extrapolated from studies on these related compounds due to the limited specific research on vinleurosine sulfate. Direct experimental verification is recommended for this compound.

Executive Summary

This compound, a semi-synthetic vinca alkaloid derived from Catharanthus roseus, is an anti-neoplastic agent that, like its counterparts, disrupts microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis in cancer cells.[2][6] This technical guide provides an in-depth overview of the core mechanisms by which this compound is proposed to trigger programmed cell death. It details the involvement of the intrinsic and extrinsic apoptotic pathways, the roles of key regulatory proteins, and the signaling cascades implicated in this process. Furthermore, this document offers detailed experimental protocols for investigating these apoptotic pathways and presents quantitative data from related compounds to serve as a benchmark for future research.

Core Mechanism of Action: Microtubule Disruption and Mitotic Arrest

The primary mechanism of action of this compound, characteristic of vinca alkaloids, is the inhibition of microtubule polymerization.[1][2][3] By binding to β-tubulin, this compound prevents the assembly of microtubules, which are essential components of the mitotic spindle.[3] This disruption leads to a dysfunctional mitotic spindle, causing the cell cycle to halt at the metaphase stage.[1][3] Prolonged mitotic arrest activates cellular stress signals that ultimately converge to initiate apoptosis.[2][4]

Apoptotic Signaling Pathways

This compound is believed to induce apoptosis through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways culminate in the activation of caspases, the executioners of apoptosis.

The Intrinsic Apoptotic Pathway

The intrinsic pathway is a major route for apoptosis induction by chemotherapeutic agents.[7] Following mitotic arrest induced by this compound, a cascade of intracellular events is initiated, leading to mitochondrial outer membrane permeabilization (MOMP).[8]

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic pathway.[7] A delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members dictates the cell's fate.[7][9] this compound treatment is expected to shift this balance in favor of apoptosis by:

-

Downregulation of Anti-Apoptotic Proteins: A decrease in the expression of proteins like Bcl-2 and Mcl-1.[7][10]

-

Upregulation/Activation of Pro-Apoptotic Proteins: An increase in the expression or activation of proteins like Bax.[9][10]

This altered ratio of Bcl-2 family proteins leads to the formation of pores in the mitochondrial membrane.[8]

The permeabilization of the mitochondrial membrane results in the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.[8] Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, a multi-protein complex that recruits and activates pro-caspase-9.[11]

The Extrinsic Apoptotic Pathway

While the intrinsic pathway is considered primary for vinca alkaloid-induced apoptosis, evidence suggests a potential crosstalk with the extrinsic pathway. This pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8.[12] Activated caspase-8 can then directly cleave and activate effector caspases or cleave Bid to tBid, which in turn activates the intrinsic pathway.[13]

The Role of the JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of stress-induced apoptosis.[14][15] Vinca alkaloids have been shown to activate the JNK pathway, which can promote apoptosis through several mechanisms:[13][14]

-

Phosphorylation of Bcl-2 Family Proteins: JNK can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2, and activate pro-apoptotic proteins.[13][16]

-

Transcriptional Regulation: JNK can activate transcription factors like c-Jun, leading to the expression of pro-apoptotic genes.[16]

Caspase Cascade Activation

Both the intrinsic and extrinsic pathways converge on the activation of a cascade of proteases known as caspases.[17][18]

-

Initiator Caspases: Caspase-9 (intrinsic) and caspase-8 (extrinsic) are the primary initiator caspases.[17][19]

-

Executioner Caspases: Activated initiator caspases cleave and activate executioner caspases, such as caspase-3.[20][21]

Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[7][21]

Quantitative Data

Specific IC50 values for this compound are not widely available in the public domain. The following table summarizes IC50 values for the closely related vinca alkaloid, vincristine, in various cancer cell lines to provide a reference for expected potency.

| Cell Line | Cancer Type | Vincristine IC50 | Exposure Time |

| L1210 | Murine Leukemia | ~10⁻⁸ M | 6-12 hours |

| CEM | Human Lymphoblastoid Leukemia | ~10⁻⁸ M | 6-12 hours |

Data extrapolated from a study on vincristine sulfate.[22]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound and to calculate its IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Plot cell viability against the drug concentration to determine the IC50 value.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[23][24]

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with this compound for the desired time.

-

Harvest both adherent and suspension cells and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[24]

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key apoptotic proteins.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-phospho-JNK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Prepare cell lysates from treated and untreated cells and determine protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence detection system.

Caspase Activity Assay

This assay measures the activity of specific caspases, such as caspase-3, -8, and -9.[11]

Materials:

-

Treated and untreated cell lysates

-

Caspase-specific fluorogenic substrate (e.g., DEVD-AFC for caspase-3)

-

Assay buffer

-

Fluorometric plate reader

Procedure:

-

Prepare cell lysates from treated and untreated cells.

-

In a 96-well plate, add cell lysate to the assay buffer.

-

Add the caspase-specific fluorogenic substrate.

-

Incubate at 37°C for 1-2 hours.

-

Measure the fluorescence using a fluorometric plate reader with appropriate excitation and emission wavelengths.

Visualizations

Signaling Pathways

Caption: Proposed apoptotic signaling pathways induced by this compound.

Experimental Workflow

Caption: General experimental workflow for studying this compound-induced apoptosis.

References

- 1. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]

- 4. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is Vincristine Sulfate used for? [synapse.patsnap.com]

- 6. This compound - LKT Labs [lktlabs.com]

- 7. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Virosecurinine induces apoptosis by affecting Bcl-2 and Bax expression in human colon cancer SW480 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Silibinin, Synergistically Enhances Vinblastine-Mediated Apoptosis in Triple Negative Breast Cancer Cell Line: Involvement of Bcl2/Bax and Caspase-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. JNK Cascade-Induced Apoptosis—A Unique Role in GqPCR Signaling [mdpi.com]

- 14. Vincristine activates c-Jun N-terminal kinase in chronic lymphocytic leukaemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cellular mechanisms controlling caspase activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Activation of caspases-9, -3 and -8 in human platelets triggered by BH3-only mimetic ABT-737 and calcium ionophore A23187: caspase-8 is activated via bypass of the death receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Vincristine induced apoptosis in acute lymphoblastic leukaemia cells: a mitochondrial controlled pathway regulated by reactive oxygen species? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Vinleurosine Sulfate-Induced Cell Cycle Arrest at the G2/M Phase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinleurosine (B1683062) sulfate (B86663), a vinca (B1221190) alkaloid semi-synthesized from vinblastine (B1199706), is an antineoplastic agent that exerts its cytotoxic effects by disrupting microtubule dynamics. This disruption leads to a cascade of cellular events culminating in cell cycle arrest at the G2/M phase and, subsequently, apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying vinleurosine sulfate-induced G2/M arrest, detailed experimental protocols for its investigation, and a summary of relevant quantitative data. The information presented herein is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug development.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The primary molecular target of this compound, like other vinca alkaloids, is tubulin, the heterodimeric protein composed of α- and β-tubulin subunits that polymerize to form microtubules. Microtubules are essential components of the cytoskeleton, playing a critical role in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.

This compound binds to the β-tubulin subunit at the vinca-binding domain, which is located near the GTP-binding site. This binding event has profound consequences for microtubule dynamics. At low concentrations, this compound suppresses the dynamic instability of microtubules by "capping" their plus ends, thereby inhibiting both the growth and shortening phases crucial for their function. At higher concentrations, it promotes the depolymerization of microtubules and can lead to the formation of tubulin paracrystals within the cell. The net effect is a significant decrease in the mass of cellular microtubules, leading to the disorganization of the microtubule network.

The Signaling Pathway to G2/M Arrest

The disruption of microtubule dynamics by this compound activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the proper attachment of chromosomes to the mitotic spindle before allowing the cell to proceed to anaphase.

The key players in the G2/M transition are the Cyclin B1/CDK1 complex. Cyclin B1 levels rise during the S and G2 phases, binding to and activating Cyclin-Dependent Kinase 1 (CDK1). This complex is the primary driver of entry into mitosis.

The SAC, when activated by microtubule disruption, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. The inhibition of APC/C prevents the ubiquitination and subsequent degradation of Cyclin B1. The sustained high levels of the active Cyclin B1/CDK1 complex prevent the cell from exiting mitosis, leading to a prolonged arrest in the G2/M phase.

dot

Quantitative Data on this compound's Effects

While extensive quantitative data specifically for this compound is limited in publicly available literature, the effects of closely related vinca alkaloids, such as vincristine (B1662923) and vinblastine, provide a strong indication of its activity. The following tables summarize typical quantitative data observed for these agents. It is recommended that researchers establish specific dose-response curves and IC50 values for this compound in their specific cell lines and experimental systems.

Table 1: Effect of Vinca Alkaloids on Cell Cycle Distribution

| Cell Line | Compound | Concentration | Treatment Time (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| K562 (Human Chronic Myeloid Leukemia) | Vincristine | 0.6 µM | 8 | - | - | Increased | [1] |

| K562 (Human Chronic Myeloid Leukemia) | Vincristine | 0.6 µM | 18 | - | - | Increased | [1] |

| K562 (Human Chronic Myeloid Leukemia) | Vincristine | 0.6 µM | 24 | - | - | Increased | [1] |

| SH-SY5Y (Human Neuroblastoma) | Vincristine | 0.1 µM | 6 | Decreased | - | Increased | [2] |

| SH-SY5Y (Human Neuroblastoma) | Vincristine | 0.1 µM | 12 | Decreased | - | Increased | [2] |

| SH-SY5Y (Human Neuroblastoma) | Vincristine | 0.1 µM | 18 | Decreased | - | Increased | [2] |

| SH-SY5Y (Human Neuroblastoma) | Vincristine | 0.1 µM | 24 | Decreased | - | Increased | [2] |

| SiHa (Human Cervical Cancer) | Erythraline (Alkaloid) | 50 µg/mL | 24 | Decreased | - | 22% | [3] |

| Control (SiHa) | - | - | 24 | - | - | 7.25% | [3] |

Note: Specific percentages for G0/G1 and S phases for vincristine in K562 cells were not provided in the source material, but a clear increase in the G2/M population was reported. Erythraline is another alkaloid shown to induce G2/M arrest and is included for comparative purposes.

Table 2: IC50 Values for Tubulin Polymerization Inhibition by Vinca Alkaloids

| Compound | Tubulin Source | IC50 | Reference |

| Vinblastine | Porcine Brain | 0.43 µM | [4] |

| Vincristine | - | - | - |

| Vinleurosine | - | - | - |

Note: Specific IC50 values for tubulin polymerization inhibition by vincristine and vinleurosine were not found in the provided search results. The value for vinblastine is included as a representative vinca alkaloid.

Detailed Experimental Protocols

Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining followed by flow cytometry.

dot

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS), ice-cold

-

Trypsin-EDTA (for adherent cells)

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

RNase A (100 µg/mL final concentration)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Treatment: Treat the cells with various concentrations of this compound for different time points (e.g., 8, 18, 24 hours). Include a vehicle-treated control group.

-

Cell Harvesting:

-

Adherent cells: Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

-

Suspension cells: Transfer the cell suspension directly to a centrifuge tube.

-

-

Centrifugation and Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet twice with cold PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Transfer the stained cells to flow cytometry tubes.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.

-

Western Blot Analysis of Cyclin B1 and CDK1

This protocol describes the detection of Cyclin B1 and CDK1 protein levels by western blotting in cells treated with this compound.

Materials:

-

Treated and control cell pellets

-

RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (anti-Cyclin B1, anti-CDK1, anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations of all samples. Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin B1, CDK1, and a loading control (β-actin or GAPDH) overnight at 4°C, according to the manufacturer's recommended dilutions.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of Cyclin B1 and CDK1 to the loading control.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin into microtubules by monitoring the change in turbidity.

dot

References

- 1. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of tubulin polymerization by vitilevuamide, a bicyclic marine peptide, at a site distinct from colchicine, the vinca alkaloids, and dolastatin 10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Early Clinical Trials of Vinleurosine Sulfate (NSC-90636): A Technical Overview

Disclaimer: Publicly available information on the early clinical trials of Vinleurosine (B1683062) sulfate (B86663) (NSC-90636) is exceedingly limited. The foundational clinical trial, "Clinical trial of vinleurosine sulfate (NSC-90636): a new drug derived from Vinca (B1221190) rosea Linn," published in Cancer Chemotherapy Reports in 1966, is not readily accessible in its entirety.[1] Consequently, this document provides a technical guide based on the general characteristics of vinca alkaloids, a class of anti-cancer compounds to which Vinleurosine belongs. Data and protocols for the closely related and more extensively studied vinca alkaloid, Vincristine sulfate, are used as illustrative examples and should not be directly extrapolated to this compound without further specific research.

Introduction

This compound (NSC-90636) is a vinca alkaloid, a class of cytotoxic compounds derived from the Madagascar periwinkle, Catharanthus roseus.[2] Like other vinca alkaloids such as Vincristine and Vinblastine, Vinleurosine was investigated for its potential as a chemotherapeutic agent. These compounds exert their anti-cancer effects by interfering with the microtubule dynamics within cells, leading to mitotic arrest and apoptosis. This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the likely core principles and methodologies that would have been involved in the early clinical evaluation of this compound, based on the established knowledge of its class.

Mechanism of Action: Microtubule Destabilization

Vinca alkaloids, including presumably this compound, function as microtubule-destabilizing agents. They bind to tubulin, the protein subunit of microtubules, and inhibit the polymerization process. This disruption of microtubule assembly prevents the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. The cell is consequently arrested in metaphase, which ultimately triggers the apoptotic cell death pathway.[3][4]

Experimental Protocols (Illustrative Example: Vincristine Sulfate)

The following sections detail hypothetical experimental protocols that would have been relevant to the early clinical assessment of a vinca alkaloid like this compound, using Vincristine as a model.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration-dependent cytotoxic effect of the drug on cancer cell lines.

Methodology:

-

Cell Culture: Human leukemia cell lines (e.g., CEM) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Drug Preparation: A stock solution of the vinca alkaloid is prepared and serially diluted to achieve a range of concentrations.

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the drug. Control wells receive vehicle only.

-

Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or XTT. The absorbance is measured, which correlates with the number of viable cells.

-

Data Analysis: The half-maximal inhibitory concentration (IC50), the drug concentration that inhibits cell growth by 50%, is calculated.

Animal Toxicology Studies

Objective: To determine the maximum tolerated dose (MTD) and identify dose-limiting toxicities in animal models.

Methodology:

-

Animal Models: Studies are typically conducted in rodents (e.g., mice, rats) and a non-rodent species (e.g., dogs).

-

Dose Escalation: Animals are administered escalating doses of the drug, typically via intravenous injection.

-

Observation: Animals are monitored for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.

-

Hematology and Clinical Chemistry: Blood samples are collected at various time points to assess effects on blood cell counts and organ function.

-

Histopathology: At the end of the study, major organs are collected, preserved, and examined for pathological changes.

-

Data Analysis: The MTD is determined as the highest dose that does not cause unacceptable toxicity.

Quantitative Data Summary (Illustrative)

The following tables present hypothetical quantitative data based on studies of Vincristine, as specific data for Vinleurosine is unavailable.

Table 1: Illustrative In Vitro Cytotoxicity of a Vinca Alkaloid

| Cell Line | Drug Concentration (M) | % Inhibition of Cell Growth (48h) |

| CEM (Human Leukemia) | 1 x 10-9 | 25% |

| 1 x 10-8 | 55% | |

| 1 x 10-7 | 90% | |

| L1210 (Murine Leukemia) | 1 x 10-9 | 30% |

| 1 x 10-8 | 60% | |

| 1 x 10-7 | 95% |

Note: This data is representative and based on the known potency of vinca alkaloids. Actual values for this compound may vary.

Table 2: Illustrative Animal Toxicology Profile of a Vinca Alkaloid

| Species | Route of Administration | MTD (mg/kg) | Dose-Limiting Toxicities |

| Mouse | Intravenous | 1.5 | Myelosuppression, neurotoxicity |

| Rat | Intravenous | 1.0 | Neurotoxicity, weight loss |

| Dog | Intravenous | 0.5 | Myelosuppression, gastrointestinal toxicity |

Note: This data is representative and based on the known toxicity profile of vinca alkaloids. Actual values for this compound may vary.

Conclusion

While specific data on the early clinical trials of this compound (NSC-90636) remain elusive in the public domain, the well-established characteristics of the vinca alkaloid class provide a strong framework for understanding its likely mechanism of action and the methodologies that would have been employed in its initial evaluation. The core of its anti-cancer activity is rooted in the disruption of microtubule dynamics, a pathway shared with its more famous counterparts, Vincristine and Vinblastine. The provided illustrative data and protocols, based on these related compounds, offer a glimpse into the potential cytotoxic potency and toxicological profile of Vinleurosine. Further archival research is necessary to uncover the specific clinical findings for this particular agent and to fully understand its place in the history of cancer chemotherapy.

References

- 1. Clinical trial of this compound (NSC-90636): a new drug derived from Vinca rosea Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsra.net [ijsra.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the biosynthetic pathway of vinleurosine (B1683062) and its related, pharmaceutically significant Vinca (B1221190) alkaloids, including vinblastine (B1199706) and vincristine (B1662923). Derived from the medicinal plant Catharanthus roseus, these complex terpenoid indole (B1671886) alkaloids (TIAs) are of immense interest due to their potent anti-cancer properties. This document details the enzymatic steps, key intermediates, regulatory aspects, and relevant experimental methodologies, presenting a core resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

The Core Biosynthetic Pathway: From Primary Metabolism to Dimeric Alkaloids

The biosynthesis of vinleurosine and its counterparts is a highly complex and compartmentalized process, initiating from primary metabolites and culminating in the formation of intricate dimeric structures. The pathway can be broadly divided into three major stages: the formation of the monomeric precursors, vindoline (B23647) and catharanthine (B190766); their subsequent dimerization; and the final modifications leading to the various Vinca alkaloids.

Synthesis of Monomeric Precursors: Vindoline and Catharanthine

The two essential building blocks, vindoline and catharanthine, are themselves products of lengthy and distinct biosynthetic routes originating from the common precursor strictosidine (B192452).

The Vindoline Pathway: The biosynthesis of vindoline from tabersonine (B1681870) is a well-characterized seven-step process.[1] This pathway involves a series of enzymatic reactions including hydroxylation, O-methylation, hydration, N-methylation, and acetylation, catalyzed by enzymes such as Tabersonine 16-hydroxylase (T16H), 16-O-methyltransferase (16OMT), Desacetoxyvindoline 4-hydroxylase (D4H), and Deacetylvindoline 4-O-acetyltransferase (DAT).[2]

The Catharanthine Pathway: The biosynthesis of catharanthine also branches off from strictosidine. Key enzymes in this pathway include strictosidine glucosidase (SGD), geissoschizine synthase (GS), and catharanthine synthase (CS).[3][4] The pathway involves several unstable intermediates.[3]

Dimerization and Formation of Anhydrovinblastine (B1203243)

The crucial step in the formation of the dimeric Vinca alkaloids is the peroxidase-catalyzed coupling of catharanthine and vindoline.[5] This reaction is mediated by a class III peroxidase, often referred to as anhydrovinblastine synthase, which utilizes hydrogen peroxide to activate catharanthine.[2] The activated catharanthine then reacts with vindoline to form an iminium intermediate, which is subsequently reduced to yield α-3',4'-anhydrovinblastine (AVLB).[2]

Formation of Vinblastine, Vincristine, and Vinleurosine from Anhydrovinblastine

Anhydrovinblastine serves as a central precursor to several dimeric alkaloids. While the conversion of AVLB to vinblastine has been a subject of extensive research, the formation of other related alkaloids like vinleurosine is understood to be a result of side reactions or further enzymatic modifications. The conversion of anhydrovinblastine to vinblastine can be achieved through oxidation-reduction reactions.[6][7] It is believed that vinleurosine is formed as a byproduct during these final conversion steps, although the precise enzymatic control over this specific conversion in planta is still under investigation. Some studies suggest that the formation of vinleurosine can occur as a side reaction during the synthesis of vinblastine.

Quantitative Data on Vinca Alkaloid Production

The production of Vinca alkaloids in Catharanthus roseus is notoriously low, posing a significant challenge for their pharmaceutical supply. The tables below summarize representative quantitative data on the yields of key Vinca alkaloids in various plant materials and culture systems.

| Plant Material/Culture System | Vinblastine Yield (µg/g dry weight unless otherwise specified) | Vincristine Yield (µg/g dry weight unless otherwise specified) | Catharanthine Yield (µg/g dry weight unless otherwise specified) | Vindoline Yield (µg/g dry weight unless otherwise specified) | Reference |

| C. roseus leaves (Purple variety) | 15.47 | 4.14 | - | - | [3] |

| C. roseus leaves (White variety) | ~12.9 | - | - | - | [3] |

| C. roseus leaves (Pink variety) | ~10.3 | - | - | - | [3] |

| C. roseus hairy roots (elicited) | 699.92 | 51.99 | - | - | [8][9] |

| C. roseus embryogenic tissues (elicited) | 1.267 | 0.307 | - | - | [10] |

| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

| HPLC-UV | Vincristine | 8 µg/mL | 25 µg/mL | [11] |

| HPLC-UV | Vinblastine | 14 µg/mL | 46 µg/mL | [11] |

| HPLC-UV | Catharanthine | 18 µg/mL | 56 µg/mL | [11] |

| HPLC-UV | Vindoline | 10 µg/mL | 32 µg/mL | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Vinca alkaloid biosynthesis.

Extraction of Vinca Alkaloids from Catharanthus roseus Leaves

This protocol outlines a general procedure for the extraction of Vinca alkaloids for subsequent analysis.

Materials:

-

Dried and powdered C. roseus leaves

-

0.1 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Ammonia (B1221849) solution

-

Sonicator bath

-

Centrifuge

-

Rotary evaporator

-

0.22 µm syringe filters

Procedure:

-

Weigh 1 gram of dried, powdered leaf material.

-

Add 10 mL of methanol and sonicate for 1 hour at room temperature.

-

Centrifuge the mixture at 5000 rpm for 10 minutes to pellet the plant debris.

-

Carefully collect the supernatant.

-

Repeat the extraction of the pellet with another 10 mL of methanol and combine the supernatants.

-

Evaporate the combined methanol extract to dryness under reduced pressure using a rotary evaporator.

-

Redissolve the residue in 20 mL of 0.1 M HCl.

-

Wash the acidic solution with 20 mL of ethyl acetate to remove non-alkaloidal compounds. Discard the ethyl acetate layer.

-

Adjust the pH of the aqueous layer to approximately 10 with ammonia solution.

-

Extract the alkaloids into 3 x 20 mL of ethyl acetate.

-

Combine the ethyl acetate layers and evaporate to dryness.

-

Redissolve the final residue in a known volume of methanol for HPLC analysis.

-

Filter the final extract through a 0.22 µm syringe filter before injection into the HPLC system.[2][12]

HPLC Analysis of Vinleurosine and Related Vinca Alkaloids

This protocol provides a starting point for the separation and quantification of major Vinca alkaloids using High-Performance Liquid Chromatography (HPLC) with UV detection.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase and Gradient:

-

Mobile Phase A: 25 mM Ammonium (B1175870) acetate buffer with 0.1% triethylamine, pH adjusted to 6.0.

-

Mobile Phase B: Acetonitrile

-

Mobile Phase C: Methanol

-

A common isocratic mobile phase consists of a mixture of methanol, acetonitrile, and ammonium acetate buffer (e.g., 15:45:40 v/v/v).[13]

-

Alternatively, a gradient elution can be employed for better separation of a wider range of alkaloids.[4]

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 20 µL

-

Column temperature: 25°C

Quantification:

-

Prepare standard solutions of vinleurosine, vinblastine, vincristine, catharanthine, and vindoline of known concentrations.

-

Generate a calibration curve for each alkaloid by plotting peak area against concentration.

-

Quantify the alkaloids in the extracted samples by comparing their peak areas to the respective calibration curves.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol describes the analysis of the expression levels of genes involved in the Vinca alkaloid biosynthetic pathway.

1. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from C. roseus tissues (e.g., leaves, roots) using a suitable RNA extraction kit or a TRIzol-based method.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[14]

2. qPCR Reaction:

-

Prepare the qPCR reaction mixture containing:

-

SYBR Green Master Mix (or a probe-based master mix)

-

Forward and reverse primers for the target gene (e.g., T16H, DAT, PRX1) and a reference gene (e.g., RPS9, SAND).[15]

-

Diluted cDNA template

-

Nuclease-free water

-

-

Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).[16]

3. Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes in each sample.

-

Calculate the relative gene expression using the ΔΔCt method.[17]

Visualizing the Biosynthetic Network

The following diagrams, generated using the DOT language for Graphviz, illustrate the core biosynthetic pathway and a typical experimental workflow for Vinca alkaloid analysis.

Biosynthesis Pathway of Vinleurosine and Related Vinca Alkaloids

Biosynthetic pathway of major Vinca alkaloids.

Experimental Workflow for Vinca Alkaloid Analysis

Workflow for Vinca alkaloid analysis.

References

- 1. column-chromatography.com [column-chromatography.com]

- 2. aphinfo.com [aphinfo.com]

- 3. scielo.br [scielo.br]

- 4. Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of the antitumour catharanthus alkaloids. Conversion of anhydrovinblastine into vinblastine | Semantic Scholar [semanticscholar.org]

- 7. Stereoselective conversion of anhydrovinblastine into vinblastine utilizing an anti-vinblastine monoclonal antibody as a chiral mould - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro growth and content of vincristine and vinblastine of Catharanthus roseus L. hairy roots in response to precursors and elicitors | Plant Science Today [horizonepublishing.com]

- 10. Fungal Elicitation Enhances Vincristine and Vinblastine Yield in the Embryogenic Tissues of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Metabolomics analysis reveals both plant variety and choice of hormone treatment modulate vinca alkaloid production in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. phcog.com [phcog.com]

- 14. stackscientific.nd.edu [stackscientific.nd.edu]

- 15. Selection and validation of reference genes for transcript normalization in gene expression studies in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]

- 17. researchgate.net [researchgate.net]

In Vitro Antineoplastic Activity of Vinleurosine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinleurosine sulfate (B86663), a vinca (B1221190) alkaloid derived from Catharanthus roseus, demonstrates antineoplastic properties characteristic of its class. This technical guide provides a comprehensive overview of the in vitro evaluation of Vinleurosine sulfate's anticancer activity. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes the well-established mechanisms of action of related vinca alkaloids, such as Vincristine (B1662923) and Vinblastine, to infer the expected in vitro effects of this compound. This guide details standard experimental protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest, and presents the underlying signaling pathways. The information herein is intended to serve as a foundational resource for researchers designing and interpreting in vitro studies of this compound.

Introduction

Vinca alkaloids are a class of microtubule-targeting agents widely used in cancer chemotherapy.[1] Vinleurosine, an alkaloid isolated from Catharanthus roseus, and its salt form, this compound, are known to possess anticancer activity.[2] Like other vinca alkaloids, this compound is presumed to exert its cytotoxic effects by interfering with the polymerization of tubulin, a critical component of microtubules.[3] This disruption of microtubule dynamics leads to mitotic arrest and the induction of apoptosis in rapidly dividing cancer cells.[4][5] This guide outlines the key in vitro assays and expected mechanistic pathways relevant to the study of this compound's antineoplastic activity.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism of action of vinca alkaloids is the inhibition of microtubule polymerization.[1][6] this compound is expected to bind to β-tubulin subunits, preventing their assembly into functional microtubules.[4] This has several downstream consequences for the cell:

-